molecular formula C13H19N B2482704 3-Phenyl-2-(propan-2-yl)pyrrolidine CAS No. 1341613-58-8

3-Phenyl-2-(propan-2-yl)pyrrolidine

Cat. No.: B2482704
CAS No.: 1341613-58-8
M. Wt: 189.302
InChI Key: SSSKJUZHKJLCDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-2-(propan-2-yl)pyrrolidine is a compound belonging to the pyrrolidine family, which is characterized by a five-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-2-(propan-2-yl)pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the phenyl and isopropyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a ketone or aldehyde can lead to the formation of the pyrrolidine ring .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, reductive amination, and other advanced organic synthesis methods are often employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-2-(propan-2-yl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

3-Phenyl-2-(propan-2-yl)pyrrolidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog with a basic five-membered ring structure.

    Proline: An amino acid with a pyrrolidine ring, commonly found in proteins.

    Pyrrolizine: A bicyclic compound with a fused pyrrolidine ring.

Uniqueness: 3-Phenyl-2-(propan-2-yl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-phenyl-2-propan-2-ylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10(2)13-12(8-9-14-13)11-6-4-3-5-7-11/h3-7,10,12-14H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSKJUZHKJLCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(CCN1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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